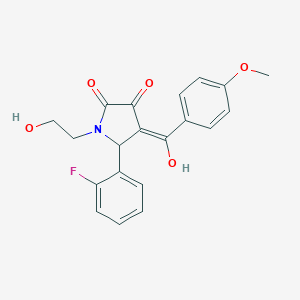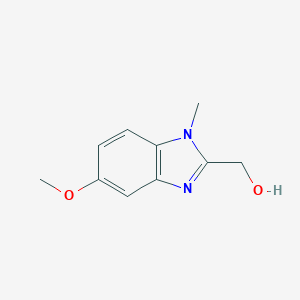![molecular formula C19H22N2O2 B368324 {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-82-6](/img/structure/B368324.png)
{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
DNA Interactions and Applications
- The synthetic dye Hoechst 33258, a benzimidazole derivative, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogs have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, these compounds find applications as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular biology research (Issar & Kakkar, 2013).
Material Synthesis and Applications
- Research into 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes with various metals highlights their significant properties like spectroscopic features, structures, and magnetic properties. These compounds exhibit biological and electrochemical activity, suggesting their utility in creating functional materials for various applications (Boča et al., 2011).
Biological Activities and Drug Design
- Benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism has been leveraged in both agricultural and veterinary medicine, and it plays a role in cancer chemotherapy research. The understanding of benzimidazole's mode of action facilitates the study of tubulin structure and the organization and function of microtubules (Davidse, 1986).
Therapeutic Potential
- A comprehensive review of benzimidazole demonstrates its diverse pharmacological properties, underlining the compound's significance in developing therapeutic agents for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and CNS stimulants or depressants. This versatility makes benzimidazole a key scaffold in the design of new therapeutic compounds (Babbar et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVSGYCBUNQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)